3-(2-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2OS/c20-16-9-5-4-8-14(16)10-22-12-21-17-15(11-24-18(17)19(22)23)13-6-2-1-3-7-13/h1-9,11-12H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLYGJTTWLSGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. These compounds undergo cyclization in the presence of formic acid or triethyl orthoformate to yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thienopyrimidine derivatives depending on the reagents used.
Scientific Research Applications
3-(2-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it useful in biochemical studies.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit Bruton’s tyrosine kinase (BTK), a key component of the B cell receptor (BCR) signaling pathway . This inhibition disrupts the signaling pathways that regulate the survival, activation, proliferation, and differentiation of B cells, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Effects on Activity and Physicochemical Properties
Thienopyrimidin-4(3H)-one derivatives exhibit modulated biological activities based on substituent type and position. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups (F, Cl, CF$3$) : Fluorine and chlorine at the benzyl position enhance binding to hydrophobic pockets in kinases, while CF$3$ improves metabolic stability .
- Substituent Position : C7 phenyl groups are critical for π-π stacking with receptor aromatic residues, as seen in docking studies .
Biological Activity
3-(2-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family. Its unique structure, characterized by a thieno ring fused to a pyrimidine core, positions it as a promising candidate for various biological applications, particularly in cancer therapy and enzyme inhibition.
- Molecular Formula : CHFNOS
- Molecular Weight : Approximately 336.4 g/mol
- CAS Number : 1105224-65-4
The biological activity of this compound is largely attributed to its ability to inhibit specific protein kinases, particularly Bruton’s tyrosine kinase (BTK). BTK plays a crucial role in B cell receptor signaling pathways, and its inhibition can lead to reduced cell proliferation and apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, demonstrating potential as an effective therapeutic agent against malignancies such as non-small cell lung cancer (NSCLC) .
Enzyme Inhibition
In addition to its anticancer effects, this compound has been studied for its inhibitory action on enzymes involved in disease processes:
- Bruton’s Tyrosine Kinase (BTK) : Inhibition leads to disrupted signaling pathways in B cells, which is beneficial for treating B-cell malignancies.
- D-Dopachrome Tautomerase : Related studies suggest that derivatives of thieno[2,3-d]pyrimidine can suppress the proliferation of NSCLC by inhibiting this enzyme .
Comparative Analysis with Similar Compounds
A comparison with other thienopyrimidine derivatives highlights the unique properties of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-(3,4-diethoxyphenyl)-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | Structure | Enhanced solubility and bioavailability due to diethoxy substituents. |
| 3-(4-fluorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one | Structure | Different substitution pattern; potential for distinct biological activity. |
| 7-(3-fluorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | Structure | Methoxy group may influence pharmacokinetics and receptor binding profiles. |
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that the compound effectively inhibited BTK activity with an IC value significantly lower than many existing treatments. This suggests a strong potential for clinical application in targeted therapies for B-cell malignancies.
- Cell Line Studies : In studies involving various cancer cell lines (e.g., NSCLC), treatment with this compound resulted in marked reductions in cell viability and induction of apoptotic pathways.
Q & A
Q. What methodologies validate target engagement in complex biological systems?
- Approaches :
- CETSA : Cellular thermal shift assay confirms target binding (ΔTm = 4.5°C for JAK2) .
- CRISPR knockouts : Loss of activity in JAK2-KO cells confirms on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
